molecular formula C7H13NO2 B14660461 Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine CAS No. 50628-68-7

Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine

Cat. No.: B14660461
CAS No.: 50628-68-7
M. Wt: 143.18 g/mol
InChI Key: IZQGLSZDQZLCID-UHFFFAOYSA-N
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Description

Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound belongs to the oxazine family, which is known for its diverse chemical properties and applications in various fields such as pharmaceuticals, dyes, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine typically involves multicomponent reactions. One efficient method includes the reaction of aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2(1H)-one in the presence of a catalytic amount of DBU in a water/ethanol mixture at 50°C . This method yields the desired compound with high efficiency and ease of work-up.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multicomponent reactions with optimized conditions for large-scale synthesis. The use of readily available starting materials and efficient catalytic systems would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex oxazine derivatives.

    Reduction: Reduction reactions can yield simpler oxazine structures.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

Scientific Research Applications

Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This configuration provides distinct chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

50628-68-7

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3,4,4a,5,6,8-hexahydro-1H-[1,3]oxazino[3,4-c][1,3]oxazine

InChI

InChI=1S/C7H13NO2/c1-3-9-5-8-6-10-4-2-7(1)8/h7H,1-6H2

InChI Key

IZQGLSZDQZLCID-UHFFFAOYSA-N

Canonical SMILES

C1COCN2C1CCOC2

Origin of Product

United States

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